molecular formula C21H28N2O4S2 B5977993 1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE

1-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]-4-(PHENYLSULFONYL)PIPERAZINE

Cat. No.: B5977993
M. Wt: 436.6 g/mol
InChI Key: MSSTVJMXXLIHGK-UHFFFAOYSA-N
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Description

1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a pentamethylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chlorides derived from pentamethylbenzene and benzene. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinyl or sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

  • 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
  • 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Comparison: 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to the presence of both pentamethylphenyl and phenyl sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. The pentamethylphenyl group can enhance the compound’s lipophilicity and stability, while the phenyl sulfonyl group can contribute to its reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-15-16(2)18(4)21(19(5)17(15)3)29(26,27)23-13-11-22(12-14-23)28(24,25)20-9-7-6-8-10-20/h6-10H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSTVJMXXLIHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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